2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its selective inhibition of the protein kinase Bruton’s tyrosine kinase (BTK), which plays a critical role in the development and function of B cells. BTK has been implicated in various diseases, including cancer and autoimmune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core is synthesized through a cyclization reaction of an appropriate precursor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base.
Methylation: The final step involves the methylation of the aromatic ring to introduce the trimethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting BTK, which is crucial in B cell development.
Medicine: Potential therapeutic applications in treating cancers and autoimmune diseases due to its BTK inhibition.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the signaling pathways of B cells, and its inhibition disrupts the development and function of these cells. This mechanism is particularly relevant in diseases where B cells play a pathogenic role, such as certain cancers and autoimmune disorders.
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds also exhibit significant biological activity and are used in anticancer research.
Benzenesulfonamide derivatives: These derivatives are known for their role as carbonic anhydrase inhibitors and have various therapeutic applications.
Uniqueness
2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific inhibition of BTK, which distinguishes it from other similar compounds that may target different enzymes or pathways. This specificity makes it a valuable compound in the development of targeted therapies for diseases involving B cells.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-6-12(3)16(7-11(10)2)23(21,22)19-14-4-5-15-13(8-14)9-17(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKIUFBOCMZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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